molecular formula C13H15N3 B13023620 5-(Amino(phenyl)methyl)-6-methylpyridin-2-amine

5-(Amino(phenyl)methyl)-6-methylpyridin-2-amine

Katalognummer: B13023620
Molekulargewicht: 213.28 g/mol
InChI-Schlüssel: QMSJRVYJNRXZSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Amino(phenyl)methyl)-6-methylpyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with an amino group and a phenylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Amino(phenyl)methyl)-6-methylpyridin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino-6-methylpyridine with benzaldehyde derivatives under acidic conditions to form the intermediate Schiff base, followed by reduction to yield the target compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Amino(phenyl)methyl)-6-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenylmethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

5-(Amino(phenyl)methyl)-6-methylpyridin-2-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-(Amino(phenyl)methyl)-6-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenylmethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Amino-3-methyl-1-phenylpyrazole: This compound has a similar structure but features a pyrazole ring instead of a pyridine ring.

    5-Amino-1MQ: A compound with a similar amino group but different overall structure and applications.

Uniqueness

5-(Amino(phenyl)methyl)-6-methylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of an amino group and a phenylmethyl group makes it a versatile scaffold for various applications in medicinal chemistry and organic synthesis.

Eigenschaften

Molekularformel

C13H15N3

Molekulargewicht

213.28 g/mol

IUPAC-Name

5-[amino(phenyl)methyl]-6-methylpyridin-2-amine

InChI

InChI=1S/C13H15N3/c1-9-11(7-8-12(14)16-9)13(15)10-5-3-2-4-6-10/h2-8,13H,15H2,1H3,(H2,14,16)

InChI-Schlüssel

QMSJRVYJNRXZSU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=N1)N)C(C2=CC=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.